![molecular formula C14H26N2O2 B2658923 Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate CAS No. 1781760-04-0](/img/structure/B2658923.png)
Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate is a compound that has been synthesized and studied for its potential applications in scientific research. This molecule is a member of the quinoline family and has been shown to have interesting biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Metal-Free C3-Alkoxycarbonylation
This process involves the oxidation coupling of quinoxalin-2(1H)-ones with carbazates, using K2S2O8 as an oxidant in metal- and base-free conditions. Tert-butyl carbazate, used as the coupling reagent, showcases the application in synthesizing quinoxaline-3-carbonyl compounds, indicating the compound's utility in preparing bioactive motifs under mild conditions (Xie et al., 2019).
Intramolecular Defluorinative Cyclization
A method for synthesizing difluoromethylated quinazolic acid derivatives, showcasing the use of tert-butyl-related esters as precursors for cyclic amino acids. This highlights the compound's role in creating new structures under basic conditions (Hao et al., 2000).
Asymmetric Hydrogenation
The use of tert-butylmethylphosphino groups in ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes illustrates the compound's contribution to synthesizing chiral pharmaceutical ingredients efficiently (Imamoto et al., 2012).
One-Pot Synthesis of Quinoline-2-carboxylates
Demonstrates a protocol for synthesizing quinoline-2-carboxylates, starting from β-nitroacrylates and 2-aminobenzaldehydes. This research shows the compound's utility in synthesizing biologically active molecules and ligands for metal-catalyzed reactions (Gabrielli et al., 2016).
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a drug candidate designed based on the 4-aminoquinoline scaffold, illustrating the compound's potential in developing affordable and effective antimalarial treatments (O’Neill et al., 2009).
Synthesis of Novel Quinoxaline Derivatives
Research into synthesizing new 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives for antituberculosis activity showcases the compound's importance in developing treatments for infectious diseases (Jaso et al., 2005).
Eigenschaften
IUPAC Name |
tert-butyl 6-amino-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-10-9-11(15)6-7-12(10)16/h10-12H,4-9,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPAOLNGJEGCXIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CCC(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-amino-decahydroquinoline-1-carboxylate | |
CAS RN |
1781760-04-0 |
Source
|
Record name | tert-butyl 6-amino-decahydroquinoline-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.